2-Chloro-6-fluoro-5-methylphenylboronic acid

Übersicht

Beschreibung

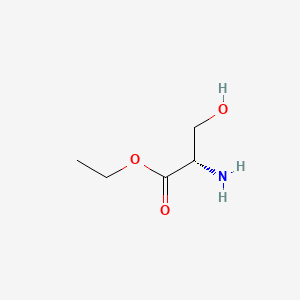

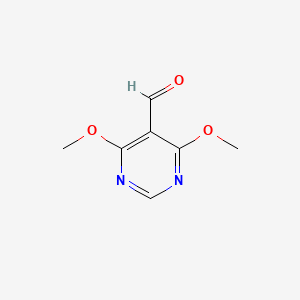

2-Chloro-6-fluoro-5-methylphenylboronic acid is a chemical compound with the linear formula ClC6H2(F)(CH3)B(OH)2 . It is used in various chemical reactions and has been the subject of several research studies .

Molecular Structure Analysis

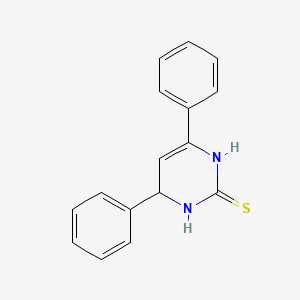

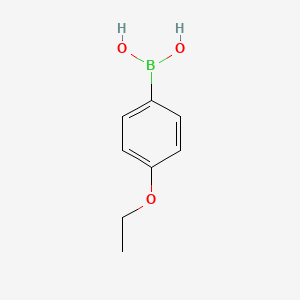

The molecular structure of 2-Chloro-6-fluoro-5-methylphenylboronic acid consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, and a methyl group. The boronic acid group is attached to the carbon atom bearing the chlorine atom .Chemical Reactions Analysis

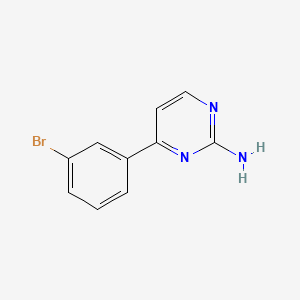

Boronic acids, such as 2-Chloro-6-fluoro-5-methylphenylboronic acid, are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

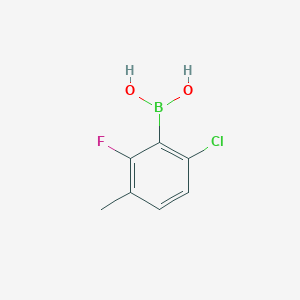

2-Chloro-6-fluoro-5-methylphenylboronic acid is a solid substance with a melting point of 127-132 °C . It has a molecular weight of 188.39 . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 323.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Fluorescence Quenching Studies

Boronic acid derivatives, including variants similar to "2-Chloro-6-fluoro-5-methylphenylboronic acid," have been studied for their fluorescence quenching properties. Such studies are crucial for understanding molecular interactions and can be applied in sensor technology and analytical chemistry. For instance, the fluorescence quenching mechanism of two biologically active boronic acid derivatives was explored using Stern-Volmer kinetics, shedding light on the static quenching mechanism active in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthetic Chemistry and Drug Development

Arylboronic acids, including "2-Chloro-6-fluoro-5-methylphenylboronic acid," play a critical role in synthetic chemistry, especially in Suzuki cross-coupling reactions. This method is widely used to create biologically active compounds, including potential pharmaceuticals. The synthesis of various new derivatives through palladium-catalyzed Suzuki cross-coupling reactions demonstrates the importance of arylboronic acids in drug development and the exploration of their pharmacological aspects (Ikram et al., 2015).

Sensing and Selectivity Improvement

Boronic acids are instrumental in developing sensitive and selective sensors for biological molecules, such as glucose. The aggregation of amphiphilic monoboronic acids and the use of "knock-out" binding strategies enhance selectivity for specific targets, demonstrating the compound's potential in biosensing applications (Huang et al., 2013).

Environmental and Analytical Applications

Arylboronic acids are used in synthesizing monofluorinated polychlorinated biphenyls (PCBs) for use as analytical standards in environmental studies. This application underscores the role of such compounds in enhancing the accuracy and reliability of analytical methods for detecting and quantifying toxic substances in the environment (Sott, Hawner, & Johansen, 2008).

Catalysis and Organic Synthesis

The catalytic properties of arylboronic acids, similar to "2-Chloro-6-fluoro-5-methylphenylboronic acid," facilitate various organic reactions, including dehydrative amide condensation. Such reactions are pivotal in synthesizing a wide range of organic compounds, highlighting the compound's versatility in organic synthesis (Yamashita, Sakakura, & Ishihara, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

(6-chloro-2-fluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBULPFGOYOICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394818 | |

| Record name | 2-Chloro-6-fluoro-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352535-86-5 | |

| Record name | 2-Chloro-6-fluoro-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.